Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13501558
InChI: InChI=1S/C10H16ClN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3
SMILES: CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N
Molecular Formula: C10H16ClN3O2
Molecular Weight: 245.70 g/mol

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13501558

Molecular Formula: C10H16ClN3O2

Molecular Weight: 245.70 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-chloro-1-sec-butyl-pyrazole-3-carboxylate -

Specification

Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
IUPAC Name ethyl 5-amino-1-butan-2-yl-4-chloropyrazole-3-carboxylate
Standard InChI InChI=1S/C10H16ClN3O2/c1-4-6(3)14-9(12)7(11)8(13-14)10(15)16-5-2/h6H,4-5,12H2,1-3H3
Standard InChI Key OVVMOXIPAILYDQ-UHFFFAOYSA-N
SMILES CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N
Canonical SMILES CCC(C)N1C(=C(C(=N1)C(=O)OCC)Cl)N

Introduction

Chemical Identity and Structural Features

The compound’s molecular architecture combines a pyrazole ring with strategically placed substituents that influence its reactivity and biological interactions. The amino group at position 5 and the chlorine atom at position 4 create electron-rich and electron-deficient regions, respectively, enabling diverse chemical transformations. The sec-butyl group at position 1 enhances lipophilicity, potentially improving membrane permeability in biological systems. The ethyl carboxylate moiety at position 3 offers a site for hydrolysis or further derivatization .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1427024-19-8
Molecular FormulaC10H16ClN3O2\text{C}_{10}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}
Molecular Weight245.70 g/mol
DensityNot Available
Melting/Boiling PointsNot Available

The absence of reported melting/boiling points and density in available literature highlights gaps in experimental characterization .

Research Gaps and Future Directions

Current literature lacks detailed pharmacokinetic, toxicological, and mechanistic data for this compound. Key areas for future research include:

  • Synthetic Optimization: Developing high-yield, scalable routes using continuous flow reactors or catalysis.

  • Biological Screening: Evaluating its efficacy against specific molecular targets (e.g., kinases, GPCRs).

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance potency or reduce off-target effects.

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